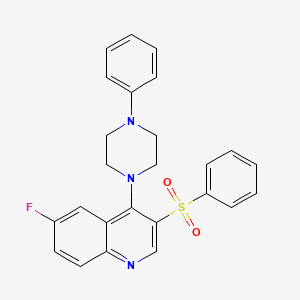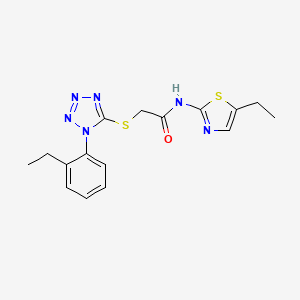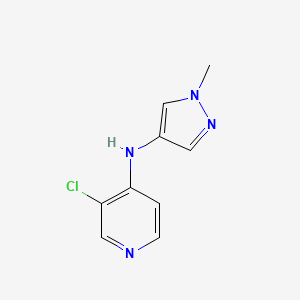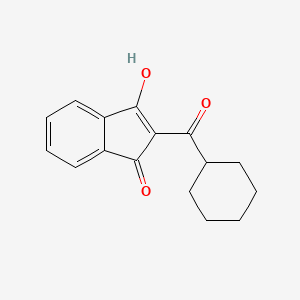
6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, also known as FPQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields of research including neuroscience, oncology, and infectious diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline and its derivatives are synthesized through various chemical processes for potential use in scientific research and pharmaceutical applications. For instance, Patel et al. (2011) developed a series of fluoropiperazinyl s-triazines, related to quinoline structures, demonstrating antimicrobial activities against a range of bacteria and fungi, indicating the compound's utility in developing antibacterial agents (Patel, Kumari, Rajani, & Chikhalia, 2011). Similarly, Chu and Claiborne (1987) described efficient syntheses of fluoro-quinoline carboxylic acid derivatives, showcasing the compound's versatility in chemical synthesis (Chu & Claiborne, 1987).
Pharmacological Activities
Research into the pharmacological activities of fluoroquinolone derivatives, including compounds structurally related to 6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, has been extensive. These compounds often exhibit potent antimicrobial activities. For example, the study by Patel et al. (2011) revealed that synthesized compounds showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in treating bacterial infections (Patel, Kumari, Rajani, & Chikhalia, 2011). Additionally, the work by Wang et al. (2011) on asymmetric hydrogenation of quinolines, including derivatives similar to the compound of interest, provides insight into the preparation of biologically active tetrahydroquinolines, which have applications in antibacterial treatments (Wang et al., 2011).
Antibacterial Agents
The quinoline and fluoroquinolone derivatives, akin to 6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, are frequently explored for their antibacterial properties. The study by Chu, Fernandes, and Pernet (1986) on benzothiazoloquinolone antibacterial agents demonstrated that such compounds have promising antibacterial activities, suggesting the potential use of similar compounds in developing new antibacterial drugs (Chu, Fernandes, & Pernet, 1986).
Enantioselective Synthesis
The research by Wang et al. (2011) into the enantioselective hydrogenation of quinolines provides a foundation for synthesizing enantiomerically pure compounds, which is crucial in drug development for ensuring the effectiveness and safety of pharmaceuticals (Wang et al., 2011).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2S/c26-19-11-12-23-22(17-19)25(24(18-27-23)32(30,31)21-9-5-2-6-10-21)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFKGILKLIOEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2823946.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2823952.png)

![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2823954.png)
![2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2823955.png)
![Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823957.png)
![2-Chloro-N-[[1-(hydroxymethyl)-6-oxabicyclo[3.2.1]octan-5-yl]methyl]acetamide](/img/structure/B2823959.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide](/img/structure/B2823961.png)
![N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2823962.png)

![2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2823966.png)
![6-Ethyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823967.png)